molecular formula C16H13ClF3N5OS B11246376 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11246376
M. Wt: 415.8 g/mol
InChI Key: WOGLAVLKGAHFCL-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrole Group: The pyrrole group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Trifluoromethyl Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethyl phenyl group is attached to the triazole ring.

    Final Assembly: The final step involves the coupling of the intermediate with a chloro-substituted phenyl acetamide under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and triazole moieties.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine

In medicine, it is being investigated for its potential as an analgesic, anti-inflammatory, or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity, while the triazole and pyrrole moieties facilitate its interaction with biological macromolecules. This can lead to the modulation of signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro-substituted phenyl groups but differs in the presence of a piperidinol moiety.

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure with an imidazole ring instead of a pyrrole ring.

Uniqueness

The unique combination of the trifluoromethyl, chloro, triazole, and pyrrole groups in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H13ClF3N5OS

Molecular Weight

415.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13ClF3N5OS/c1-10-22-23-15(25(10)24-6-2-3-7-24)27-9-14(26)21-11-4-5-13(17)12(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,26)

InChI Key

WOGLAVLKGAHFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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